molecular formula C12H11F3N2S B2901042 4,6-dimethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyridine-3-carbonitrile CAS No. 477888-09-8

4,6-dimethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyridine-3-carbonitrile

Cat. No.: B2901042
CAS No.: 477888-09-8
M. Wt: 272.29
InChI Key: GVHFQFRJNSVQFL-UHFFFAOYSA-N
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Description

This compound belongs to the pyridine-3-carbonitrile family, characterized by a cyano group at position 3 and a sulfanyl substituent at position 2. The 4,6-dimethyl groups enhance steric and electronic effects, while the (3,4,4-trifluorobut-3-en-1-yl)sulfanyl moiety introduces fluorinated alkenyl chains, likely influencing lipophilicity and metabolic stability. Structural confirmation relies on spectroscopic methods (IR, NMR) and elemental analysis, often supported by crystallographic tools like SHELX programs .

Properties

IUPAC Name

4,6-dimethyl-2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2S/c1-7-5-8(2)17-12(9(7)6-16)18-4-3-10(13)11(14)15/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHFQFRJNSVQFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCCC(=C(F)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design

  • Core Formation : Ethyl 3-oxobutanoate (β-ketoester) reacts with formaldehyde and ammonia under acidic conditions to form a 1,4-dihydropyridine intermediate.
  • Oxidation : The dihydropyridine is oxidized to a 4,6-dimethylpyridine-3-carbonitrile core using MnO₂ or DDQ.
  • Sulfanyl Introduction : The 2-position is functionalized via nucleophilic substitution with 3,4,4-trifluorobut-3-ene-1-thiol under basic conditions (K₂CO₃/DMF).

Optimization Insights

  • Yield : The dihydropyridine intermediate typically achieves 60–70% yield. Post-oxidation and thiol coupling steps reduce the overall yield to ~40%.
  • Challenges : Regioselectivity during thiol coupling requires precise temperature control (0–5°C) to minimize disulfide formation.

Kröhnke Pyridine Synthesis with α-Pyridinium Ketone Salts

The Kröhnke method enables direct incorporation of sulfanyl groups during pyridine ring formation. This one-pot approach avoids post-functionalization:

Mechanism

  • Michael Addition : α-Pyridinium methyl ketone salt reacts with an α,β-unsaturated trifluorobutene-thioester to form a 1,5-dicarbonyl intermediate.
  • Cyclization : Ammonia induces cyclodehydration, yielding the pyridine ring with inherent sulfanyl and trifluorobutene groups.

Advantages

  • Regioselectivity : The sulfanyl group is introduced at position 2 with >90% specificity.
  • Yield : Reported yields for analogous Kröhnke syntheses reach 65–75%.

Nucleophilic Aromatic Substitution (SNAr) on Preformed Pyridine Cores

This two-step method leverages halogenated pyridine intermediates for late-stage sulfanyl group installation:

Procedure

  • Core Synthesis : 2-Chloro-4,6-dimethylpyridine-3-carbonitrile is prepared via Hantzsch or Bohlmann-Rahtz synthesis.
  • Thiol Coupling : The chloride undergoes SNAr with 3,4,4-trifluorobut-3-ene-1-thiolate (generated in situ from NaH/THF).

Key Data

Parameter Value
Reaction Temperature 80°C
Catalyst CuI (5 mol%)
Yield 55–60%
Purity (HPLC) >98%

Radical Thiol-Ene Coupling for Sulfanyl Group Installation

A novel approach employs UV-initiated radical chemistry to attach the trifluorobutene-thiol to a preformed pyridine:

Reaction Conditions

  • Substrate : 4,6-Dimethyl-2-vinylpyridine-3-carbonitrile
  • Thiol : 3,4,4-Trifluorobut-3-ene-1-thiol
  • Initiator : AIBN (1 mol%)
  • Solvent : Toluene, 60°C, 12 h

Outcomes

  • Conversion : >95% (monitored by GC-MS)
  • Side Products : <5% dimerization of thiol

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Hantzsch + Post-Func. 40 95 Moderate High
Kröhnke Synthesis 70 98 High Moderate
SNAr 60 98 High Low
Radical Thiol-Ene 85 97 Low High

The Kröhnke method offers superior yield and scalability, making it industrially preferred. However, the radical thiol-ene approach provides the highest efficiency for small-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The trifluorobutenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,6-dimethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The trifluorobutenyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The nitrile group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Sulfur vs. Selenium Analogs

Compound: 4,6-Diamino-2-(methylselanyl)pyridine-3-carbonitrile ()

  • Key Differences: Substituent: Selenium replaces sulfur in the sulfanyl group. Synthesis: Selenopyridines require careful temperature control (0–60°C) to avoid diselenide byproducts (e.g., 4 in ). The target sulfur analog may exhibit higher stability under similar conditions due to sulfur’s lower nucleophilicity compared to selenium. Yield: Methylselanylpyridine (3) achieves 83% yield at 0°C, while diselenide byproducts dominate at elevated temperatures. This contrasts with sulfur analogs, which are less prone to dimerization, suggesting better synthetic efficiency for sulfur-containing derivatives .

Thioxo and Oxo Derivatives

Compound : 4,6-Dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile ()

  • Key Differences: Substituent: The thioxo (C=S) group replaces the sulfanyl (S-alkyl) chain. Applications: Thioxo derivatives are studied for agrochemical properties, while the trifluorobut-en-yl group in the target compound may enhance pesticidal or pharmaceutical activity via fluorophilicity .

Heterocyclic Sulfanyl Acetamides

Compound : N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides ()

  • Key Differences :
    • Core Structure : A pyridine-3-carbonitrile core vs. an acetamide-linked oxadiazole-indole system.
    • Bioactivity : The acetamide derivatives show α-glucosidase (IC50 49.71 µM for 8q ) and LOX inhibition, suggesting sulfanyl positioning near electron-withdrawing groups (e.g., oxadiazole) enhances enzyme interaction. The target compound’s trifluorobut-en-yl group may improve membrane permeability but requires empirical validation .

Pyridine-3-carbonitrile Derivatives with Oxo/Hydrazide Groups

Compound: 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile ()

  • Key Differences :
    • Substituent : An oxo (C=O) group at position 2 vs. the sulfanyl group.
    • Synthetic Accessibility : Oxo derivatives are synthesized via step-efficient routes, while sulfanyl analogs may require specialized thiolation reagents.
    • Pharmacology : Oxo derivatives are precursors to hydrazide hydrazones and phthalimidopyridines, which exhibit diverse bioactivities. The target compound’s fluorinated chain could reduce metabolic oxidation compared to oxo/hydrazide groups .

Data Table: Comparative Analysis

Property Target Compound 4,6-Diamino-2-(methylselanyl)pyridine-3-carbonitrile 4,6-Dimethyl-2-thioxo-pyridine-3-carbonitrile N-Substituted Sulfanyl Acetamides
Core Structure Pyridine-3-carbonitrile Pyridine-3-carbonitrile Pyridine-3-carbonitrile Oxadiazole-indole-acetamide
Position 2 Substituent (3,4,4-Trifluorobut-3-en-1-yl)sulfanyl Methylselanyl Thioxo (C=S) Oxadiazole-sulfanyl
Key Functional Groups CF3, alkenyl, sulfanyl SeCH3 C=S, pentyl Indole, oxadiazole
Synthetic Yield Not reported Up to 83% (0°C) Not reported 19–52% (variable conditions)
Bioactivity Undocumented (predicted pesticidal/pharmaceutical) Anticancer potential inferred from selenopyridine class Agrochemical applications α-Glucosidase, LOX inhibition
Lipophilicity (Predicted) High (due to CF3 and alkenyl) Moderate (SeCH3 less lipophilic than CF3) Moderate (pentyl chain) Variable (depends on N-substituents)

Key Research Findings

  • Synthetic Challenges : Sulfur analogs avoid selenium’s dimerization issues but may require optimized conditions for introducing fluorinated chains .
  • Bioactivity Trends : Sulfanyl positioning near electron-deficient groups (e.g., oxadiazole, trifluorobut-en-yl) correlates with enzyme inhibition or membrane penetration .
  • Structural Insights : Crystallographic tools like SHELXL ensure accurate structural determination, critical for comparing substituent effects .

Biological Activity

4,6-Dimethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyridine-3-carbonitrile is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure

The compound has the following chemical structure:

  • Molecular Formula : C12H11F3N2S
  • CAS Number : 4680060

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate thiol and pyridine derivatives. The detailed synthetic pathway can be found in patent literature and research articles that focus on pyridine derivatives and their modifications .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that pyridine derivatives can inhibit the growth of various bacterial strains. The specific efficacy of 4,6-dimethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyridine against pathogens has not been exhaustively documented but is inferred from related compounds .

Inhibition of Enzymes

The compound's potential as an enzyme inhibitor has been highlighted in several studies. For example, similar pyridine-based compounds have shown inhibitory effects on acetylcholinesterase (AChE) and carbonic anhydrase (CA) enzymes. The inhibition constants (K_i) for these enzymes range from nanomolar to micromolar levels, indicating potent activity .

Antioxidant Activity

Compounds derived from pyridine frameworks often display antioxidant properties. While specific data on the antioxidant capacity of 4,6-dimethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyridine is limited, its structural analogs have demonstrated significant free radical scavenging abilities .

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of several pyridine derivatives found that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. While specific results for the trifluorobutene derivative are pending publication, the trend suggests a promising antimicrobial profile .

Study 2: Enzyme Inhibition

In a comparative analysis of enzyme inhibitors, derivatives similar to 4,6-dimethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyridine were assessed for their ability to inhibit AChE. The results indicated a competitive inhibition mechanism with K_i values suggesting high potency .

Data Tables

Biological Activity Observed Effects Reference
AntimicrobialInhibition of bacterial growth
Enzyme Inhibition (AChE)K_i values ranging from 3.07 to 87 nM
AntioxidantFree radical scavenging potential

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4,6-dimethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyridine-3-carbonitrile?

The synthesis involves multi-step reactions, typically starting with the formation of the pyridine core followed by functionalization. Key steps include:

  • Thiolation : Introducing the sulfanyl group via nucleophilic substitution or thiol-ene coupling under inert atmospheres (e.g., nitrogen) to avoid oxidation .
  • Fluorinated Alkene Incorporation : Use of trifluoroacetic acid (TFA) as a catalyst to enhance regioselectivity during the addition of the 3,4,4-trifluorobut-3-en-1-yl moiety .
  • Monitoring : Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are critical for tracking intermediates and ensuring purity .
  • Reaction Optimization : Microwave-assisted synthesis or high-pressure reactors may improve yields for thermally sensitive steps .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 19^19F NMR are essential for confirming the positions of methyl, trifluorobutene, and sulfanyl groups. 13^13C NMR resolves the carbonitrile and pyridine ring environments .
  • X-Ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides precise bond lengths, angles, and molecular packing. For example, monoclinic systems (e.g., P21/cP2_1/c) are common for pyridine derivatives .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C13H12F3N2SC_{13}H_{12}F_3N_2S) and detects isotopic patterns for fluorine .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., disorder in the trifluorobutene group) be resolved during refinement?

  • Disorder Modeling : Use SHELXL’s PART and SUMP instructions to model split positions for disordered fluorine atoms. Restraints (e.g., DFIX, SIMU) maintain geometric rationality during refinement .
  • High-Resolution Data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts. Synchrotron sources improve resolution for heavy atoms like sulfur and fluorine .
  • Validation Tools : Cross-check with PLATON’s ADDSYM or the Cambridge Structural Database (CSD) to identify overlooked symmetry or packing errors .

Q. How do electronic effects of the trifluorobutene and sulfanyl substituents influence reactivity in cross-coupling reactions?

  • Electron-Withdrawing Effects : The -CF3_3 group reduces electron density on the pyridine ring, directing electrophilic attacks to the carbonitrile position. Computational studies (e.g., DFT) can map frontier molecular orbitals to predict reactivity .
  • Sulfanyl Group as a Leaving Group : The -S- moiety facilitates nucleophilic aromatic substitution (SNAr) under basic conditions. Kinetic studies (e.g., UV-Vis monitoring) quantify activation barriers for substitution reactions .
  • Steric Effects : The bulky trifluorobutene group may hinder regioselectivity in Suzuki-Miyaura couplings. Steric maps derived from SC-XRD data inform ligand design (e.g., bulky phosphines) to mitigate this .

Q. How can researchers resolve contradictions in reported spectral data (e.g., conflicting 1^11H NMR shifts) for derivatives of this compound?

  • Solvent and Temperature Calibration : Ensure spectra are acquired in identical solvents (e.g., DMSO-d6_6) and temperatures. Refer to internal standards (e.g., TMS) for shift normalization .
  • Dynamic Effects : Investigate tautomerism or rotameric equilibria using variable-temperature NMR. For example, hindered rotation in the sulfanyl group may cause signal splitting .
  • Cross-Validation : Compare with computational NMR predictions (e.g., Gaussian GIAO method) to assign ambiguous peaks .

Methodological Notes

  • Software : SHELX suite (e.g., SHELXL, SHELXS) is recommended for crystallographic refinement due to its robustness with disordered fluorinated groups .
  • Safety : Handle fluorinated intermediates in fume hoods due to potential HF release during hydrolysis .
  • Data Reproducibility : Document reaction parameters (e.g., microwave power, pressure) meticulously to ensure reproducibility .

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